Cas no 2227815-51-0 ((2R)-2-(3-methoxy-4-nitrophenyl)oxirane)

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane 化学的及び物理的性質
名前と識別子
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- (2R)-2-(3-methoxy-4-nitrophenyl)oxirane
- EN300-1760949
- 2227815-51-0
-
- インチ: 1S/C9H9NO4/c1-13-8-4-6(9-5-14-9)2-3-7(8)10(11)12/h2-4,9H,5H2,1H3/t9-/m0/s1
- InChIKey: QSMFVPJBBBHLDP-VIFPVBQESA-N
- ほほえんだ: O1C[C@H]1C1C=CC(=C(C=1)OC)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 195.05315777g/mol
- どういたいしつりょう: 195.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 67.6Ų
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1760949-5.0g |
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |
2227815-51-0 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1760949-0.05g |
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |
2227815-51-0 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1760949-0.1g |
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |
2227815-51-0 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1760949-0.5g |
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |
2227815-51-0 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1760949-1.0g |
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |
2227815-51-0 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1760949-10.0g |
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |
2227815-51-0 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1760949-0.25g |
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |
2227815-51-0 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1760949-5g |
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |
2227815-51-0 | 5g |
$4475.0 | 2023-09-20 | ||
Enamine | EN300-1760949-1g |
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |
2227815-51-0 | 1g |
$1543.0 | 2023-09-20 | ||
Enamine | EN300-1760949-2.5g |
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |
2227815-51-0 | 2.5g |
$3025.0 | 2023-09-20 |
(2R)-2-(3-methoxy-4-nitrophenyl)oxirane 関連文献
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
(2R)-2-(3-methoxy-4-nitrophenyl)oxiraneに関する追加情報
Compound CAS No. 2227815-51-0: (2R)-2-(3-Methoxy-4-Nitrophenyl)Oxirane
The compound (2R)-2-(3-methoxy-4-nitrophenyl)oxirane, identified by the CAS number 2227815-51-0, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of epoxides, specifically featuring an oxirane ring substituted with a 3-methoxy-4-nitrophenyl group. The stereochemistry at the second carbon atom is defined as R, which plays a crucial role in its chemical reactivity and biological activity.
Recent studies have highlighted the importance of epoxide chemistry in the development of advanced materials and pharmaceuticals. The presence of both methoxy and nitro groups on the aromatic ring introduces unique electronic properties to the molecule. The methoxy group acts as an electron-donating substituent, while the nitro group is strongly electron-withdrawing. This combination creates a highly polarized aromatic system, which can influence the reactivity of the adjacent oxirane ring.
In terms of synthesis, (2R)-2-(3-methoxy-4-nitrophenyl)oxirane can be prepared through various methods, including epoxidation of allylic alcohols or via oxidation of diols. However, recent advancements in catalytic asymmetric epoxidation have enabled the synthesis of this compound with high enantioselectivity, making it more accessible for research and industrial applications.
The compound has shown promising results in drug discovery programs targeting specific enzyme systems. For instance, studies have demonstrated that derivatives of this compound can inhibit certain kinases involved in cancer progression. The stereochemistry at the R configuration has been found to significantly influence binding affinity and selectivity, making it a valuable lead compound for further optimization.
Moreover, (3-methoxy-4-nitrophenyl)oxirane derivatives have been explored in polymer chemistry due to their ability to undergo ring-opening polymerization under specific conditions. This property makes them potential candidates for developing biodegradable polymers with tailored mechanical properties.
In environmental chemistry, this compound has been studied for its biodegradation pathways. Research indicates that under aerobic conditions, microorganisms can metabolize this compound through epoxide ring-opening mechanisms, leading to the formation of less toxic byproducts. This understanding is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, enabling researchers to predict its behavior in various chemical reactions with greater accuracy.
In conclusion, (2R)-2-(3-methoxy-4-nitrophenyl)oxirane stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and stereochemistry make it a valuable tool in drug discovery, materials science, and environmental studies. Continued research into its properties and applications is expected to unlock even more potential uses in the coming years.
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